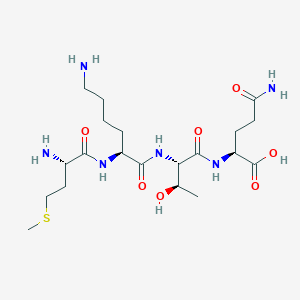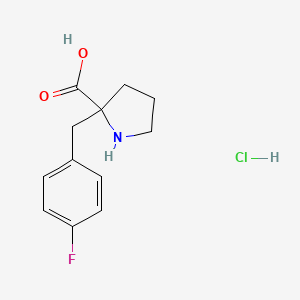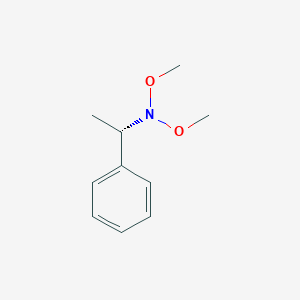
(1S)-N,N-Dimethoxy-1-phenylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-N,N-Dimethoxy-1-phenylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, with two methoxy groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N,N-Dimethoxy-1-phenylethan-1-amine typically involves the reaction of a phenylacetaldehyde derivative with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-N,N-Dimethoxy-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or amines can be used to replace the methoxy groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(1S)-N,N-Dimethoxy-1-phenylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S)-N,N-Dimethoxy-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-N,N-Dimethoxy-1-phenylethan-1-amine: A stereoisomer with similar chemical properties but different spatial arrangement.
N,N-Dimethyl-1-phenylethan-1-amine: Lacks the methoxy groups, resulting in different reactivity and applications.
N,N-Diethoxy-1-phenylethan-1-amine: Contains ethoxy groups instead of methoxy, leading to variations in chemical behavior.
Uniqueness
(1S)-N,N-Dimethoxy-1-phenylethan-1-amine is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its reactivity and potential applications. The compound’s distinct structure allows for targeted interactions in both chemical and biological contexts, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
920974-52-3 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(1S)-N,N-dimethoxy-1-phenylethanamine |
InChI |
InChI=1S/C10H15NO2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
UGAVYBCRNCGEMZ-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N(OC)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



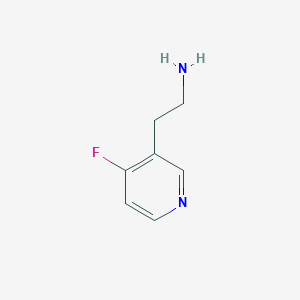
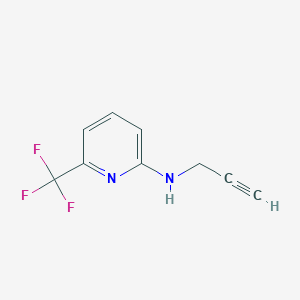
![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)
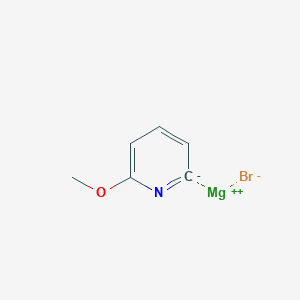
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)

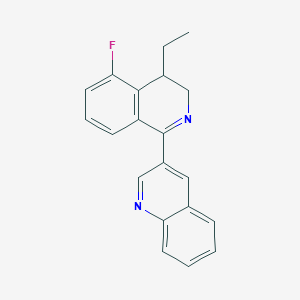
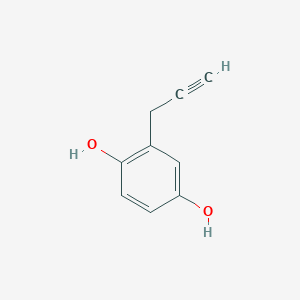
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
